molecular formula C16H13NO2 B11863768 (1H-Indol-1-yl)(2-methoxyphenyl)methanone CAS No. 820234-17-1

(1H-Indol-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B11863768
CAS No.: 820234-17-1
M. Wt: 251.28 g/mol
InChI Key: RKTYBQWUQTWRIO-UHFFFAOYSA-N
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Description

(1H-Indol-1-yl)(2-methoxyphenyl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring attached to a methoxyphenyl group through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of indole derivatives with methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1H-Indol-1-yl)(2-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-1-yl)(2-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

820234-17-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

indol-1-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C16H13NO2/c1-19-15-9-5-3-7-13(15)16(18)17-11-10-12-6-2-4-8-14(12)17/h2-11H,1H3

InChI Key

RKTYBQWUQTWRIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C=CC3=CC=CC=C32

Origin of Product

United States

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